
4-(Chloromethanesulfonyl)-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethanesulfonyl)-2-nitroaniline is an organic compound that features a nitro group, a sulfonyl chloride group, and an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethanesulfonyl)-2-nitroaniline typically involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene to produce chloromethanesulfonyl chloride . This intermediate is then reacted with 2-nitroaniline under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at a low level to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the toxic and corrosive nature of the intermediates and final product .
化学反应分析
Types of Reactions
4-(Chloromethanesulfonyl)-2-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, alcohols, and thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of sulfonamides, sulfonates, and other derivatives.
Reduction: Conversion to 4-(Chloromethanesulfonyl)-2-aminoaniline.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
科学研究应用
4-(Chloromethanesulfonyl)-2-nitroaniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical properties.
Agrochemicals: Utilized in the synthesis of pesticides and herbicides.
Dye Industry: Employed in the production of dyes and pigments.
作用机制
The mechanism of action of 4-(Chloromethanesulfonyl)-2-nitroaniline involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The nitro group can undergo reduction to form an amine, which can further participate in various chemical reactions .
相似化合物的比较
Similar Compounds
Methanesulfonyl Chloride: Similar in structure but lacks the nitro and aniline groups.
4-Nitroaniline: Contains the nitro and aniline groups but lacks the sulfonyl chloride group.
Sulfanilamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
4-(Chloromethanesulfonyl)-2-nitroaniline is unique due to the presence of both a sulfonyl chloride group and a nitro group on the aniline ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .
属性
CAS 编号 |
61496-56-8 |
|---|---|
分子式 |
C7H7ClN2O4S |
分子量 |
250.66 g/mol |
IUPAC 名称 |
4-(chloromethylsulfonyl)-2-nitroaniline |
InChI |
InChI=1S/C7H7ClN2O4S/c8-4-15(13,14)5-1-2-6(9)7(3-5)10(11)12/h1-3H,4,9H2 |
InChI 键 |
OSPOBDDKVQGKBD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCl)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


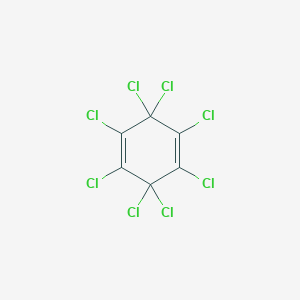
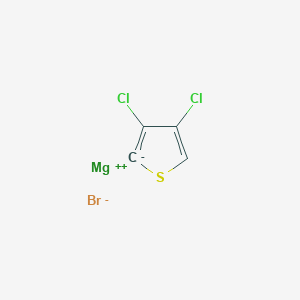
![Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]-](/img/structure/B14587395.png)

![N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14587412.png)
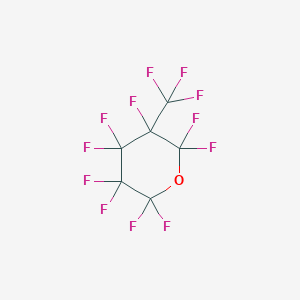
![1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B14587422.png)
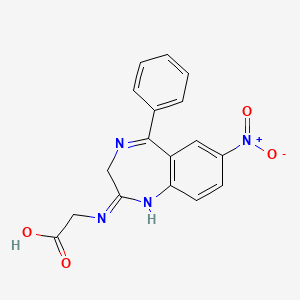
![3-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14587434.png)
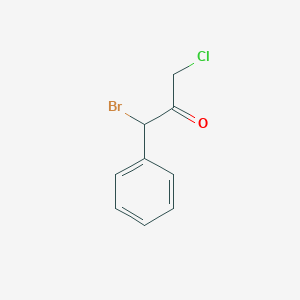
![Benzoic acid, 4-[(3-oxo-2(3H)-benzofuranylidene)methyl]-, methyl ester](/img/structure/B14587450.png)
![4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione](/img/structure/B14587465.png)
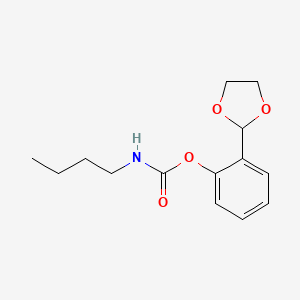
![2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide](/img/structure/B14587476.png)
